(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane
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Overview
Description
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is a chemical compound with the molecular formula C9H11BrS2Si. It is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane typically involves the bromination of thieno[3,2-b]thiophene followed by silylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The silylation step involves the reaction of the brominated intermediate with trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various aryl and alkyl derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and organic electronic materials for improved conductivity and stability.
Chemosensors: Utilized in the development of optical chemosensors for detecting ions and molecules of environmental and medicinal relevance.
Dye-Sensitized Solar Cells: Employed in the synthesis of dyes for solar cells, enhancing their efficiency and stability.
Mechanism of Action
The mechanism of action of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The bromine atom and the trimethylsilyl group play crucial roles in modulating the reactivity and stability of the compound. In chemosensors, the compound interacts with target ions or molecules, leading to measurable changes in optical properties .
Comparison with Similar Compounds
(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Another brominated thieno[3,2-b]thiophene derivative used in dye-sensitized solar cells.
Thieno[3,2-b]thiophene: The parent compound without bromination or silylation.
Trimethylsilylthiophene: A silylated thiophene without the bromine atom.
Uniqueness: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
(5-bromothieno[3,2-b]thiophen-2-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS2Si/c1-13(2,3)9-5-7-6(12-9)4-8(10)11-7/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGPIAPMKAADAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(S1)C=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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